

Application Notes and Protocols for iP300w in Mouse Models

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Compound of Interest

Compound Name: *iP300w*

Cat. No.: *B3028336*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of **iP300w**, a potent inhibitor of the histone acetyltransferases (HATs) p300 and CBP, for use in preclinical mouse models. The following protocols and data are intended to guide researchers in the effective application of **iP300w** for in vivo studies.

Quantitative Data Summary

The following tables summarize the reported dosages and administration of **iP300w** in various mouse models.

Table 1: **iP300w** Dosage and Administration in Mouse Models

| Mouse Model | Dosage | Administration Route | Dosing Frequency | Treatment Duration | Vehicle | Reference |
|---|---------------|----------------------|------------------|--------------------|-------------------------------------|-----------|
| Facioscapular Iohumeral Muscular Dystrophy (FSHD) | 0.3 mg/kg | Intraperitoneal (IP) | Daily | 12 days | 10 mM stock in DMSO, diluted in PBS | [1] |
| CIC-DUX4 Sarcoma (CDS) Xenograft | 1.4 mg/kg | Intraperitoneal (IP) | Twice Daily | 12 days | 10 mM stock in DMSO, diluted in PBS | [2] |
| Ewing Sarcoma Xenograft | Not Specified | Not Specified | Not Specified | 14 days | Not Specified | [3] |

Table 2: In Vitro Efficacy of **iP300w**

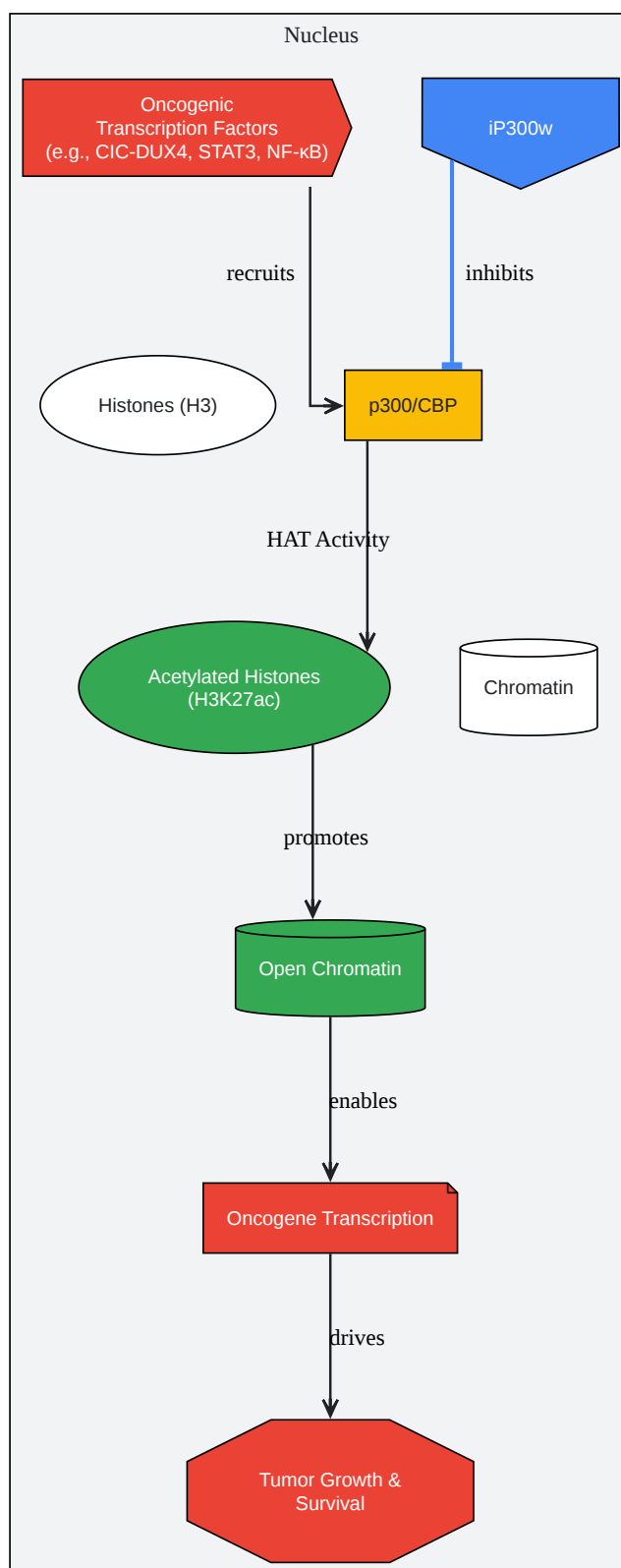
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
|----------------------------------|--------------|--------------------|-------------------------|-----------|
| CIC-DUX4 Sarcoma Cells | Viability | Cell Cycle Arrest | Low doses | [4] |
| Ewing Sarcoma Cells | Viability | Reduced Viability | 0.1 μ M (after 48h) | [3] |
| DUX4- expressing Myoblasts | Cytotoxicity | Rescue of Toxicity | $\geq 1 \mu$ M | |

Mechanism of Action and Signaling Pathway

iP300w is a potent and selective inhibitor of the paralogous histone acetyltransferases p300 and CBP. These enzymes play a critical role in regulating gene expression by acetylating

histone proteins (primarily at H3K27), which leads to a more open chromatin structure and facilitates the binding of transcription factors. p300/CBP act as transcriptional coactivators for a multitude of transcription factors involved in cell proliferation, survival, and differentiation. In many cancers, p300/CBP are overexpressed or hyperactive, leading to the aberrant activation of oncogenic pathways.

By inhibiting the catalytic HAT domain of p300/CBP, **iP300w** prevents histone acetylation, leading to a more condensed chromatin state and the repression of target gene transcription. This is particularly effective in cancers driven by fusion oncoproteins, such as CIC-DUX4 sarcoma, where the fusion protein relies on p300/CBP to activate its target genes and drive oncogenesis.

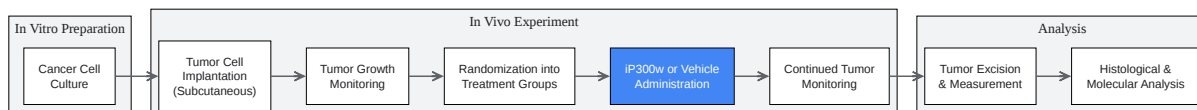


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Caption: Mechanism of action of **iP300w** in inhibiting p300/CBP signaling.

Experimental Workflow

A typical in vivo study using **iP300w** in a xenograft mouse model involves several key steps, from cell culture to tumor analysis.



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Caption: A typical experimental workflow for evaluating **iP300w** efficacy in a mouse xenograft model.

Experimental Protocols

1. Preparation of **iP300w** for In Vivo Administration

iP300w is soluble in DMSO. For in vivo applications, a stock solution in DMSO should be prepared and then diluted to the final working concentration in a sterile vehicle such as phosphate-buffered saline (PBS).

- Materials:
 - **iP300w** powder
 - Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Procedure:
 - Prepare a 10 mM stock solution of **iP300w** in DMSO. For example, for a compound with a molecular weight of 618.57 g/mol, dissolve 6.186 mg of **iP300w** in 1 mL of DMSO.

- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C.
- On the day of injection, thaw the stock solution and dilute it with sterile PBS to the final desired concentration. For example, to prepare a 0.3 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would need a final concentration of 0.075 mg/mL.

Important Considerations for Vehicle Preparation:

- The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.
- Always prepare fresh dilutions for each day of injection.
- The vehicle for the control group should contain the same final concentration of DMSO as the treatment group.

2. Administration Protocols

The choice of administration route can depend on the specific mouse model and experimental goals. Intraperitoneal injection has been successfully used in published studies with **iP300w**.

a. Intraperitoneal (IP) Injection

- Materials:
 - Appropriately diluted **iP300w** solution
 - Sterile 1 mL syringes
 - Sterile 27-30 gauge needles
- Procedure:
 - Restrain the mouse appropriately.

- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
- Insert the needle at a 15-20 degree angle.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress post-injection.

b. Subcutaneous (SC) Injection

- Materials:
 - Appropriately diluted **iP300w** solution
 - Sterile 1 mL syringes
 - Sterile 25-27 gauge needles
- Procedure:
 - Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a tent.
 - Insert the needle into the base of the tented skin, parallel to the spine.
 - Gently aspirate to check for blood.
 - Inject the solution, which will form a small bleb under the skin.
 - Withdraw the needle and gently massage the area to help disperse the solution.
 - Return the mouse to its cage and monitor.

c. Oral Gavage (PO)

- Materials:
 - Appropriately diluted **iP300w** solution
 - Sterile, flexible feeding tube (20-22 gauge for adult mice)
 - Sterile 1 mL syringe
- Procedure:
 - Measure the feeding tube from the tip of the mouse's nose to the last rib to ensure proper length for reaching the stomach.
 - Properly restrain the mouse to keep the head and body in a straight line.
 - Gently insert the feeding tube into the esophagus. Do not force the tube.
 - Once the tube is in place, slowly administer the solution.
 - Carefully remove the tube.
 - Monitor the mouse for any signs of respiratory distress.

Safety and Toxicology

While specific toxicology studies for **iP300w** are not extensively published in the public domain, it is a potent inhibitor of p300/CBP, which are crucial for normal cellular function. Therefore, potential for on-target toxicity should be considered. A preclinical safety assessment of a different dual CBP/p300 inhibitor (GNE-781) in rats and dogs showed effects on thrombopoiesis, and deleterious changes in gastrointestinal and reproductive tissues, consistent with the known roles of p300/CBP in stem cell differentiation. Researchers should carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, and signs of gastrointestinal distress. Dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse model.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on currently available scientific literature and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.

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References

- 1. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [researchgate.net](#) [[researchgate.net](#)]
- 4. Inactivation of the CIC-DUX4 oncogene through P300/CBP inhibition, a therapeutic approach for CIC-DUX4 sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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